

Spectroscopic Profile of 4-Bromo-6-methylisoquinoline: A Technical Guide

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Compound of Interest

Compound Name: **4-Bromo-6-methylisoquinoline**

Cat. No.: **B598380**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for **4-Bromo-6-methylisoquinoline**. Due to the limited availability of specific experimental data for this compound in public databases, this document presents a detailed spectroscopic analysis of the closely related parent compound, 4-bromoisoquinoline. This information is intended to serve as a valuable reference for researchers engaged in the synthesis, characterization, and application of isoquinoline derivatives. The guide includes tabulated spectroscopic data, generalized experimental protocols for spectroscopic analysis, and a workflow diagram for compound characterization.

Introduction

4-Bromo-6-methylisoquinoline is a halogenated derivative of the isoquinoline scaffold, a structural motif of significant interest in medicinal chemistry and materials science. The substitution pattern, featuring a bromine atom at the 4-position and a methyl group at the 6-position, is anticipated to confer unique physicochemical and biological properties. Spectroscopic analysis is fundamental to the unambiguous identification and characterization of such novel compounds, providing insights into their molecular structure and purity.

Note on Data Availability: As of the date of this publication, detailed experimental spectroscopic data for **4-Bromo-6-methylisoquinoline** is not widely available in the peer-reviewed literature

or public spectral databases. Therefore, this guide provides comprehensive spectroscopic data for the parent compound, 4-bromoisoquinoline, as a foundational reference. Researchers are advised to acquire and interpret data on **4-Bromo-6-methylisoquinoline** on a case-by-case basis.

Physicochemical Properties of 4-Bromo-6-methylisoquinoline

While detailed spectroscopic data is scarce, some basic physicochemical properties have been reported by chemical suppliers.

Property	Value
Molecular Formula	C ₁₀ H ₈ BrN
Molecular Weight	222.08 g/mol
CAS Number	1204298-52-1

Spectroscopic Data of 4-Bromoisoquinoline

The following sections present the spectroscopic data for 4-bromoisoquinoline, which serves as a structural analogue to **4-Bromo-6-methylisoquinoline**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
9.08	s	-	H-1
8.52	s	-	H-3
8.23	d	8.5	H-5
8.12	d	8.5	H-8
7.82	ddd	8.5, 6.9, 1.3	H-7
7.71	ddd	8.5, 6.9, 1.3	H-6

Solvent: CDCl_3 , Reference: TMS

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR spectroscopy provides information about the carbon framework of a molecule.

Chemical Shift (δ) [ppm]	Assignment
152.9	C-1
144.6	C-3
134.3	C-8a
133.9	C-4a
129.3	C-5
128.4	C-8
127.9	C-7
120.3	C-6
118.5	C-4

Solvent: CDCl_3 , Reference: TMS

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For bromo-compounds, the presence of two abundant isotopes of bromine (^{79}Br and ^{81}Br) results in a characteristic M/M+2 isotopic pattern.

m/z	Relative Intensity (%)	Assignment
207	98	$[\text{M}]^+$ (with ^{79}Br)
209	100	$[\text{M}+2]^+$ (with ^{81}Br)
128	55	$[\text{M}-\text{Br}]^+$
101	20	$[\text{M}-\text{Br}-\text{HCN}]^+$

Ionization Method: Electron Ionization (EI)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3000	m	C-H stretching (aromatic)
1620-1580	s	C=C stretching (aromatic)
1500-1450	s	C=C stretching (aromatic)
850-800	s	C-H bending (out-of-plane)
750-700	m	C-Br stretching

s = strong, m = medium

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for novel organic compounds like **4-Bromo-6-methylisoquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- ^1H NMR Acquisition:
 - Acquire a standard one-pulse ^1H spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Integrate the signals to determine the relative number of protons.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be performed to differentiate between CH , CH_2 , and CH_3 groups.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. Common techniques include direct infusion, or coupling with a separation method like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

- Ionization: Select an appropriate ionization method. Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for determining the molecular ion with minimal fragmentation.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. For **4-Bromo-6-methylisoquinoline**, the $M/M+2$ isotopic pattern for bromine should be a key diagnostic feature.

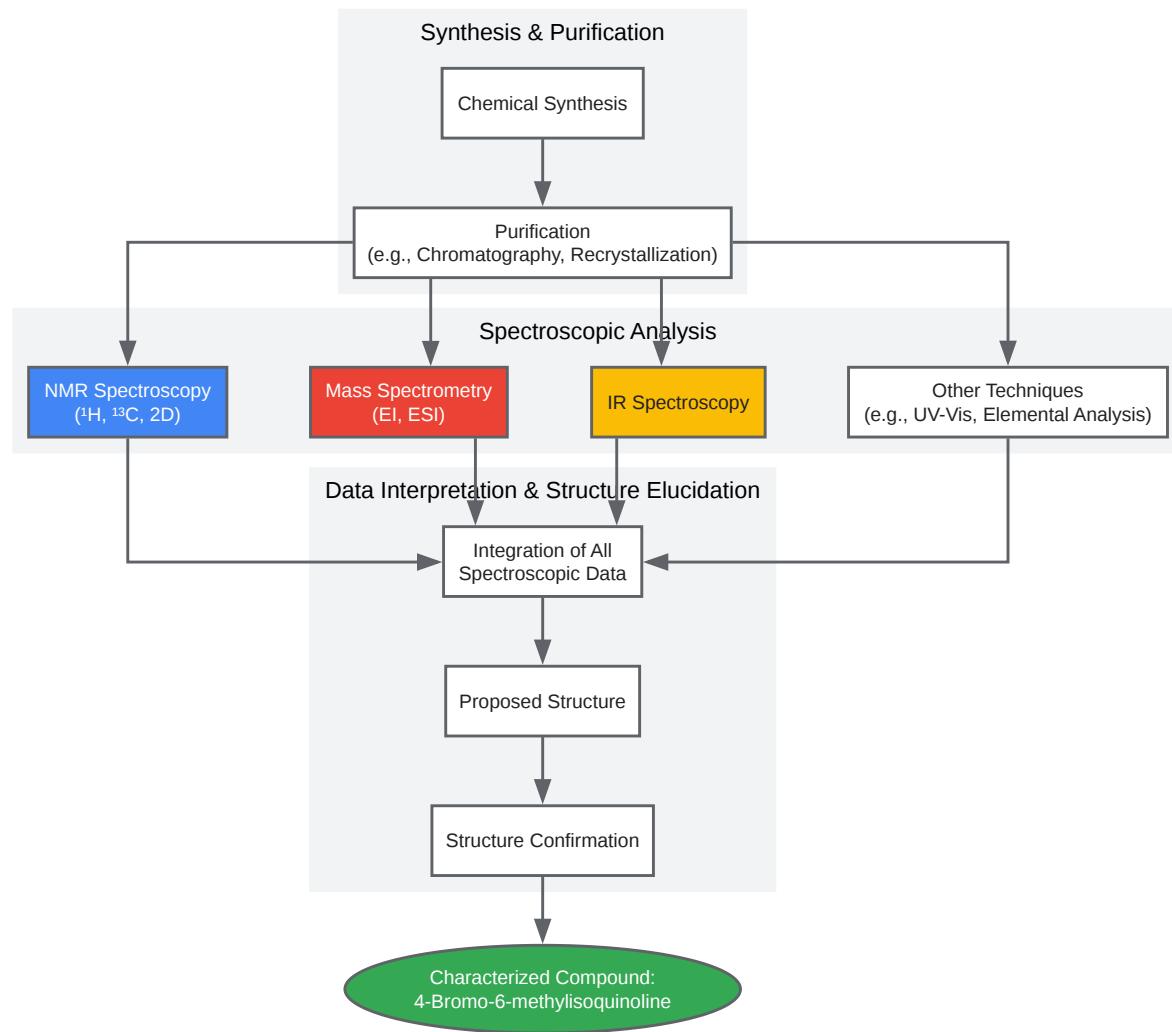
Infrared (IR) Spectroscopy

- Sample Preparation:
 - For Solids: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, a mull can be prepared by grinding the sample with a few drops of Nujol.
 - For Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Interpretation: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel organic compound.

General Workflow for Spectroscopic Analysis of a Novel Compound

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Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical entity.

Conclusion

This technical guide has summarized the available information on the spectroscopic properties of **4-Bromo-6-methylisoquinoline**. While specific data for this molecule is limited, the provided data for the parent compound, 4-bromoisoquinoline, offers a valuable point of reference. The generalized experimental protocols and the characterization workflow are intended to assist researchers in the systematic spectroscopic analysis of this and other novel isoquinoline derivatives. As research on **4-Bromo-6-methylisoquinoline** progresses, it is anticipated that a more complete spectroscopic profile will become available to the scientific community.

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